REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:8]=[C:7]([CH3:9])[NH:6][C:5](=[O:10])[C:4]=1[C:11]#[N:12])[CH3:2].N>[Ni].CO>[NH2:12][CH2:11][C:4]1[C:5](=[O:10])[NH:6][C:7]([CH3:9])=[CH:8][C:3]=1[CH2:1][CH3:2]
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Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
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C(C)C1=C(C(NC(=C1)C)=O)C#N
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Name
|
|
Quantity
|
750 mL
|
Type
|
reactant
|
Smiles
|
N
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Name
|
|
Quantity
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6 g
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Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
200 mL
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Type
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solvent
|
Smiles
|
CO
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred at room temperature under hydrogen pressure (80 psi) for 48 hrs
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
|
The reaction mixture was filtered through Celite
|
Type
|
WASH
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Details
|
washed with methanol (250 mL)
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Type
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CONCENTRATION
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Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue purified
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Type
|
FILTRATION
|
Details
|
by filter column
|
Type
|
WASH
|
Details
|
eluted with 10% MeOH in CHCl3
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC=1C(NC(=CC1CC)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.6 g | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 54.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |